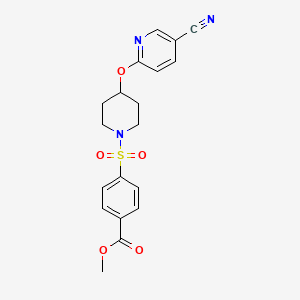
Acide 4-(5-(4-(diméthylamino)phényl)-3-phényl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic molecule known for its unique chemical structure, comprising a pyrazole ring, a dimethylamino phenyl group, and a keto acid moiety. This compound's structural features allow it to participate in various chemical reactions, making it valuable in scientific research and potential pharmaceutical applications.
Applications De Recherche Scientifique
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules, used in organic synthesis methodologies and materials science.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
In industry, this compound and its derivatives are explored for use in the development of novel materials, including polymers and coatings with specific chemical resistances and mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically begins with the preparation of the pyrazole ring. This can be achieved through the condensation of phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Functionalization: : The 4-(dimethylamino)phenyl group can be introduced through electrophilic substitution reactions, employing reagents such as 4-(dimethylamino)benzaldehyde.
Final Steps: : The keto acid moiety is generally introduced via a Claisen condensation reaction, followed by acid hydrolysis to yield the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic methods described above, optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and safety during large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the keto group, converting it to a hydroxyl group, thus forming a secondary alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible at various positions on the pyrazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include N-oxides, secondary alcohols, and various substituted derivatives, each with potential distinct properties and applications.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves binding to specific proteins or enzymes, thereby altering their function. This interaction can inhibit or activate pathways involved in inflammation, cell proliferation, or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Dimethylamino)phenyl)-4-oxobutanoic acid
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
5-(4-(Dimethylamino)phenyl)-3-phenylpyrazole-4-carboxylic acid
Uniqueness
What sets 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid apart is the combination of its functional groups, allowing for diverse chemical reactivity and biological activity, offering unique advantages in various applications.
Propriétés
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)17-10-8-16(9-11-17)19-14-18(15-6-4-3-5-7-15)22-24(19)20(25)12-13-21(26)27/h3-11,19H,12-14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGVQKYHNEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)

![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline](/img/structure/B2514146.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
